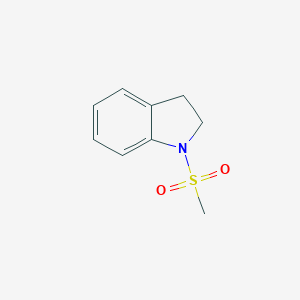

1-(Methylsulfonyl)indoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfonyl-2,3-dihydroindole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-13(11,12)10-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTGYXFSLMMMLAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701274681 |

Source

|

| Record name | 2,3-Dihydro-1-(methylsulfonyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701274681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5825-63-8 |

Source

|

| Record name | 2,3-Dihydro-1-(methylsulfonyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5825-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1-(methylsulfonyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701274681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(METHYLSULFONYL)INDOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(Methylsulfonyl)indoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline scaffold is a privileged structural motif found in a multitude of natural products and synthetic pharmaceuticals, valued for its unique three-dimensional conformation and versatile chemical handles.[1][2] Modification of the indoline nitrogen provides a critical avenue for modulating the physicochemical and pharmacological properties of these molecules. This guide provides an in-depth technical overview of the synthesis, purification, and comprehensive characterization of 1-(Methylsulfonyl)indoline, a key intermediate in medicinal chemistry. The addition of the methylsulfonyl group can enhance aqueous solubility and metabolic stability, and act as a crucial hydrogen bond acceptor, making this scaffold highly valuable in the design of novel therapeutics, including kinase inhibitors.[3] We present a robust and reproducible synthetic protocol, detailed methodologies for structural elucidation via NMR, IR, and Mass Spectrometry, and field-proven insights into the causality behind the experimental choices, offering a self-validating system for researchers.

Introduction: The Strategic Importance of the this compound Scaffold

The Indoline Core: A Cornerstone in Medicinal Chemistry

Indoline, or 2,3-dihydroindole, represents a saturated analog of the indole ring system. This structural saturation removes the planarity of the indole nucleus, introducing a puckered three-dimensional geometry that is often advantageous for fitting into the complex binding pockets of biological targets. The indoline structure is a core component of numerous bioactive compounds and approved drugs, demonstrating efficacy in therapeutic areas such as oncology, infectious diseases, and cardiovascular conditions.[2] Its prevalence in both natural and synthetic compounds with medicinal value has made it a foundational backbone for drug design and discovery.[1][2]

The Methylsulfonyl Moiety: A Key Modulator of Physicochemical Properties

The functionalization of the indoline nitrogen at the 1-position is a primary strategy for library synthesis and lead optimization. The methylsulfonyl group (-SO₂CH₃) is a particularly effective substituent for several reasons:

-

Enhanced Solubility and Polarity: The polar sulfonyl group can significantly improve the aqueous solubility of the parent molecule, a critical factor for oral bioavailability and formulation.[3]

-

Metabolic Stability: The sulfur atom is in its highest oxidation state, rendering the group generally resistant to oxidative metabolism.

-

Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, enabling potent interactions with protein active sites.

-

Bioisosteric Replacement: It can serve as a bioisostere for other functional groups, helping to fine-tune electronic and steric properties to optimize target engagement and selectivity.

The combination of these features makes this compound a versatile and highly valuable building block for the synthesis of complex molecules targeting a range of biological pathways.[4][5]

Chemical Identity of this compound

| Property | Value | Source |

| Chemical Structure | CS(=O)(=O)N1CCC2=CC=CC=C21 | [6] |

| Molecular Formula | C₉H₁₁NO₂S | [7][8] |

| Molecular Weight | 197.25 g/mol | [8] |

| Monoisotopic Mass | 197.05106 Da | [6] |

| IUPAC Name | 1-(methylsulfonyl)-2,3-dihydro-1H-indole | [6] |

Synthesis and Purification

Synthetic Strategy: Electrophilic N-Sulfonylation

The synthesis of this compound is most reliably achieved through the N-sulfonylation of indoline. This reaction proceeds via a well-established mechanism involving the nucleophilic attack of the secondary amine of the indoline ring on the highly electrophilic sulfur atom of methanesulfonyl chloride.

Causality of Experimental Choices:

-

Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is essential. Its primary role is to act as a proton scavenger, neutralizing the hydrochloric acid (HCl) generated as a byproduct of the reaction. This prevents the protonation of the starting indoline, which would render it non-nucleophilic and halt the reaction.

-

Solvent: An anhydrous aprotic solvent like dichloromethane (DCM) or chloroform is used. These solvents effectively dissolve the reactants without participating in the reaction. The absence of water is critical to prevent the hydrolysis of the reactive methanesulfonyl chloride.

-

Temperature: The reaction is initiated at a low temperature (0 °C) during the addition of methanesulfonyl chloride. This is a crucial control measure to manage the exothermic nature of the reaction and to minimize the formation of potential side products. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount | Moles |

| Indoline | 119.16 | 1.0 g | 8.39 mmol |

| Methanesulfonyl Chloride | 114.55 | 1.05 g (0.73 mL) | 9.23 mmol |

| Triethylamine (TEA) | 101.19 | 1.27 g (1.75 mL) | 12.59 mmol |

| Dichloromethane (DCM) | - | 40 mL | - |

Step-by-Step Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add indoline (1.0 g, 8.39 mmol) and anhydrous dichloromethane (40 mL).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.75 mL, 12.59 mmol) dropwise to the stirred solution.

-

Sulfonylation: While maintaining the temperature at 0 °C, add methanesulfonyl chloride (0.73 mL, 9.23 mmol) dropwise over 10 minutes. A white precipitate of triethylamine hydrochloride will form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Purification

The crude product is typically obtained as an off-white or pale yellow solid. Purification is effectively achieved by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system like ethanol/water can be employed to obtain the final product with high purity. Typical yields for this procedure are in the range of 85-95%.

Physicochemical and Spectroscopic Characterization

A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized this compound. The combination of NMR, IR, and MS provides a complete and unambiguous characterization.

Characterization Workflow

Caption: Analytical workflow for the structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. The expected chemical shifts for this compound are predicted based on the known spectra of indoline and the electronic effects of the N-sulfonyl group.[9][10]

Expected ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.6-7.8 | d | 1H | Ar-H | Aromatic proton ortho to the nitrogen, deshielded by the sulfonyl group. |

| ~ 7.1-7.4 | m | 3H | Ar-H | Remaining aromatic protons. |

| ~ 4.0-4.2 | t | 2H | N-CH₂ | Methylene protons at C2, adjacent to nitrogen, appearing as a triplet. |

| ~ 3.0-3.2 | t | 2H | C-CH₂ | Methylene protons at C3, adjacent to the aromatic ring, appearing as a triplet. |

| ~ 2.9 | s | 3H | SO₂-CH₃ | Methyl protons on the sulfonyl group, appearing as a sharp singlet. |

Expected ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 142-144 | C | Quaternary aromatic carbon attached to nitrogen. |

| ~ 130-132 | C | Quaternary aromatic carbon at the ring junction. |

| ~ 128-129 | CH | Aromatic CH. |

| ~ 125-126 | CH | Aromatic CH. |

| ~ 123-124 | CH | Aromatic CH. |

| ~ 115-117 | CH | Aromatic CH. |

| ~ 50-52 | CH₂ | C2 carbon, deshielded by direct attachment to nitrogen. |

| ~ 35-37 | CH₃ | Methyl carbon of the sulfonyl group. |

| ~ 28-30 | CH₂ | C3 carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The most diagnostic peaks for this compound are the strong, characteristic stretching vibrations of the sulfonyl (S=O) group.[11]

Characteristic IR Absorption Frequencies:

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H Stretch |

| ~ 2950-2850 | Medium | Aliphatic C-H Stretch |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C Stretch |

| ~ 1350-1330 | Strong | SO₂ Asymmetric Stretch |

| ~ 1170-1150 | Strong | SO₂ Symmetric Stretch |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through analysis of fragmentation patterns.

Expected Mass Spectrometry Data (Electron Ionization, EI):

| m/z | Assignment | Rationale |

| 197 | [M]⁺ | Molecular ion peak, confirming the molecular weight.[6] |

| 118 | [M - SO₂CH₃]⁺ | Loss of the methylsulfonyl radical. |

| 117 | [M - SO₂CH₃ - H]⁺ | Subsequent loss of a hydrogen atom (indoline cation). |

| 79 | [SO₂CH₃]⁺ | Methylsulfonyl cation fragment. |

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of this compound via N-sulfonylation of indoline. The causality behind the choice of reagents and reaction conditions has been explained to ensure reproducibility and high yield. Furthermore, a comprehensive analytical framework utilizing NMR, IR, and Mass Spectrometry has been presented, providing a robust system for the unambiguous characterization and quality control of the final product. The data and protocols contained herein serve as a valuable technical resource for researchers in medicinal chemistry and drug discovery, facilitating the use of this important scaffold in the development of novel therapeutic agents.

References

- Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes. (2023). ACS Omega.

- Synthesis, characterization and antimicrobial activities of N-substituted indoline derivatives of sultams. (2015). Der Pharma Chemica.

- Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PMC.

- 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]. Google.

- Synthesis of 2-(1-((1-(methylsulfonyl)-1H-indol-2- yl)methyl)-1H-benzo[d]imidazol-2-yl)quinoline-3- carbonitrile. (2017).

- Synthesis of indole-based-sulfonamide derivatives A1–A8.

- Synthesis of biologically active sulfonamide-based indole analogs: a review. (2023). Future Journal of Pharmaceutical Sciences.

- This compound (C9H11NO2S). PubChemLite.

- Showing 1-(methylsulfonyl)spiro[indoline-3,4' (PHY0171236). (2015). PhytoBank.

- This compound | C9H11NO2S | CID 639972. PubChem - NIH.

- First report of synthesis of arenesulfonyl indoles.

- Buy 1-(Methylsulfonyl)indolin-6-amine | 620985-93-5. Scbt.com.

- This compound. ChemicalBook.

- Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. (2022). PMC - NIH.

- Synthesis of indolines. Organic Chemistry Portal.

- Development and Application of Indolines in Pharmaceuticals. (2023). PubMed.

- Development and Application of Indolines in Pharmaceuticals. (2023). PMC - NIH.

- Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. MDPI.

- Indoline(496-15-1) 1H NMR spectrum. ChemicalBook.

- 1-(Benzenesulfonyl)indole. SpectraBase.

- 1-(sulfonyl)-5-(arylsulfonyl)

- NMR Data for Kinetic Resolution of 2-Substituted Indolines via N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst. (2016). Imperial College London. zklzvkapASY=)

Sources

- 1. Development and Application of Indolines in Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] [trbextract.com]

- 4. Buy 1-(Methylsulfonyl)indolin-6-amine | 620985-93-5 [smolecule.com]

- 5. 1-(sulfonyl)-5-(arylsulfonyl)indoline as activators of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C9H11NO2S) [pubchemlite.lcsb.uni.lu]

- 7. This compound | C9H11NO2S | CID 639972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [chemicalbook.com]

- 9. Indoline(496-15-1) 1H NMR [m.chemicalbook.com]

- 10. NMR Data for Kinetic Resolution of 2-Substituted Indolines via N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst. | Imperial College London [data.hpc.imperial.ac.uk]

- 11. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]

1-(Methylsulfonyl)indoline CAS number lookup

An In-Depth Technical Guide to 1-(Methylsulfonyl)indoline

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, and potential therapeutic applications.

Introduction and Chemical Identity

This compound belongs to the indoline sulfonamide class of molecules. The indoline scaffold, a saturated analog of indole, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The addition of a methylsulfonyl group at the N-1 position significantly influences the molecule's electronic and steric properties, enhancing its potential for specific biological interactions. This modification can improve metabolic stability, solubility, and binding affinity to target proteins.

While the compound is available from specialty chemical suppliers, a specific CAS Registry Number is not consistently cited in major databases.[1] Therefore, it is primarily identified by its chemical name and its PubChem Compound ID (CID).

PubChem Identifier: CID 639972[2]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These computed properties provide a baseline for understanding its behavior in biological and chemical systems.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂S | PubChem[2] |

| Molecular Weight | 197.25 g/mol | PubChem[1][2] |

| IUPAC Name | 1-(methylsulfonyl)-2,3-dihydro-1H-indole | PubChem[2] |

| XLogP3 (Predicted) | 1.1 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

Synthesis and Characterization

The synthesis of this compound is straightforward and relies on established methodologies for N-sulfonylation of secondary amines. The most common and direct approach is the reaction of indoline with methanesulfonyl chloride.

General Synthetic Protocol

The reaction involves the nucleophilic attack of the indoline nitrogen on the electrophilic sulfur atom of methanesulfonyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically used to quench the HCl byproduct generated during the reaction. The choice of an appropriate solvent, like dichloromethane (DCM) or tetrahydrofuran (THF), is crucial for ensuring the solubility of reactants and facilitating the reaction.

Step-by-Step Protocol:

-

Dissolution: Dissolve indoline in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a suitable base, such as triethylamine (1.1 to 1.5 equivalents), to the solution and cool the mixture in an ice bath (0 °C).

-

Sulfonylation: Add methanesulfonyl chloride (1.0 to 1.2 equivalents) dropwise to the cooled solution. The reaction is exothermic, and slow addition is necessary to control the temperature.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is typically washed sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Potential Applications in Drug Development

While direct pharmacological data for this compound is scarce, the broader class of indoline sulfonamides has demonstrated significant potential in several therapeutic areas. The insights from these related molecules provide a strong rationale for the investigation of this compound.

| Therapeutic Area | Target / Mechanism | Rationale from Related Compounds | Representative Citations |

| Oncology | Carbonic Anhydrase (CA) Inhibition | Indoline-5-sulfonamides are potent inhibitors of tumor-associated CA isoforms IX and XII, which are crucial for cancer cell survival in hypoxic environments. | [3][4][5] |

| Oncology | Cytotoxicity / Antiproliferative | Various indole-sulfonamide derivatives exhibit cytotoxic activity against multiple cancer cell lines, including leukemia. | [6] |

| Infectious Diseases | Antimalarial | Bis- and tris-indole sulfonamides have shown activity against multidrug-resistant strains of P. falciparum. | [6] |

| Inflammatory Diseases | Anti-inflammatory | N-sulfonyl anthranilic acids, which are structurally related, show potent anti-inflammatory properties by inhibiting IL-1β and COX-2. | [7] |

Mechanism of Action Spotlight: Carbonic Anhydrase Inhibition

A highly promising avenue for this compound is its potential as a carbonic anhydrase (CA) inhibitor. Tumor-associated isoforms, particularly CA IX and CA XII, are key players in the adaptation of cancer cells to the acidic and hypoxic tumor microenvironment.

Role of CA IX/XII in Cancer:

-

These enzymes are overexpressed in a wide range of solid tumors.

-

They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).

-

By extruding protons, they contribute to the acidification of the extracellular space while maintaining a neutral intracellular pH, a condition that favors tumor proliferation, invasion, and resistance to therapy.[3][5]

Inhibition by Sulfonamides: The primary sulfonamide group (-SO₂NH₂) is a classic zinc-binding group. It coordinates to the Zn²⁺ ion in the active site of carbonic anhydrases, displacing a zinc-bound water molecule or hydroxide ion and thereby blocking the enzyme's catalytic activity. The indoline scaffold serves as a carrier moiety that can be modified to achieve selectivity for specific CA isoforms. Inhibition of CA IX/XII disrupts the pH balance in cancer cells, leading to intracellular acidification and ultimately, apoptosis or growth arrest.

Signaling Pathway Diagram

Caption: Inhibition of CA IX/XII by sulfonamides in the tumor microenvironment.

Representative Experimental Protocol: In Vitro CA Inhibition Assay

To validate the therapeutic potential of this compound, a primary step is to assess its inhibitory activity against target enzymes. The following is a generalized protocol for an in vitro stopped-flow CO₂ hydration assay.

Objective: To determine the IC₅₀ value of this compound against a human carbonic anhydrase isoform (e.g., hCA IX).

Materials:

-

Recombinant human CA IX enzyme

-

This compound stock solution (e.g., in DMSO)

-

Buffer solution (e.g., TRIS or HEPES, pH 7.5)

-

CO₂-saturated water

-

pH indicator (e.g., p-nitrophenol)

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme Preparation: Prepare a working solution of hCA IX in the assay buffer to a final concentration of approximately 10 nM.

-

Inhibitor Dilution: Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM).

-

Reaction Mixture: In the first syringe of the stopped-flow instrument, mix the enzyme solution, the pH indicator, and varying concentrations of the inhibitor. Allow this mixture to incubate for a set period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

-

Substrate Loading: Load the second syringe with CO₂-saturated water.

-

Measurement: Rapidly mix the contents of the two syringes. The hydration of CO₂ catalyzed by CA IX will cause a drop in pH, which is monitored by the change in absorbance of the pH indicator over time (e.g., at 400 nm).

-

Data Analysis:

-

Calculate the initial rate of the enzymatic reaction for each inhibitor concentration.

-

Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

Self-Validation: The protocol includes positive (no inhibitor) and negative (well-known CA inhibitor like acetazolamide) controls to ensure the assay is performing correctly and to provide a benchmark for the potency of the test compound.

Conclusion

This compound is a synthetically accessible compound with a chemical scaffold that is highly relevant to modern drug discovery. While direct biological data is limited, extensive research on related indoline sulfonamides strongly suggests its potential as a modulator of key therapeutic targets, particularly carbonic anhydrases involved in oncology. This guide provides a foundational framework for researchers to initiate investigations into this promising molecule, from its synthesis to its potential mechanisms of action and therapeutic applications.

References

-

PubChem. 1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]. National Center for Biotechnology Information. [Link]

-

Krymov, S. K., Scherbakov, A. M., Dezhenkova, L. G., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link]

-

PubChem. 1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 1-(Mesitylsulfonyl)indoline. National Center for Biotechnology Information. [Link]

-

Pingaew, R., Saesong, T., Prachayasittikul, V., & Ruchirawat, S. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega, 6(47), 31793–31804. [Link]

-

Chemical Register. 1-(Methylsulfonyl)indolin-6-amine (CAS No. 620985-93-5) Suppliers. [Link]

-

Semantic Scholar. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. [Link]

-

Johnson, T. A., Hau, R., C. Swayze, E., & G. J. T. (2018). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. Molecules, 23(9), 2175. [Link]

-

PubMed. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. [Link]

-

NIST. 3-((Methylsulfonyl)methyl)-1H-indole. National Institute of Standards and Technology. [Link]

-

ResearchGate. Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst. [Link]

-

PubMed Central. General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. [Link]

-

American Elements. Indolines. [Link]

-

Lee, B. M., & Kim, I. (2017). Synthesis and anti-inflammatory evaluation of N-sulfonyl anthranilic acids via Ir(III)-catalyzed C-H amidation of benzoic acids. Bioorganic & Medicinal Chemistry Letters, 27(10), 2129–2134. [Link]

Sources

- 1. This compound [chemicalbook.com]

- 2. This compound | C9H11NO2S | CID 639972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance | Semantic Scholar [semanticscholar.org]

- 5. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and anti-inflammatory evaluation of N-sulfonyl anthranilic acids via Ir(III)-catalyzed C-H amidation of benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of 1-(Methylsulfonyl)indoline Derivatives

Introduction: The 1-(Methylsulfonyl)indoline Scaffold - A Privileged Structure in Drug Discovery

The indoline scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of a methylsulfonyl group at the 1-position of the indoline ring system gives rise to this compound derivatives, a class of compounds that has garnered significant attention for its diverse and potent biological activities. The methylsulfonyl group, being a strong electron-withdrawing group, modulates the physicochemical properties of the indoline core, enhancing its binding affinity to various biological targets and often improving pharmacokinetic profiles.[2] This technical guide provides an in-depth exploration of the multifaceted biological activities of this compound derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Kinase Inhibition: A Dominant Therapeutic Application

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[3][4] this compound derivatives have emerged as a versatile scaffold for the design of potent and selective kinase inhibitors.[5]

Dual c-Met/ALK Inhibition in Oncology

The receptor tyrosine kinases c-Met (hepatocyte growth factor receptor) and ALK (anaplastic lymphoma kinase) are critical oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and gastric carcinoma.[5] Certain this compound derivatives, such as 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine], have demonstrated potent dual inhibition of both c-Met and ALK.[5] The spirocyclic nature of this compound allows for specific interactions within the kinase domains, while the methylsulfonyl group contributes to enhanced solubility and binding affinity.[5]

Featured Compound Profile: 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]

| Property | Value | Reference |

| CAS Number | 178261-41-1 | [5] |

| Molecular Formula | C₁₃H₁₈N₂O₂S | [6] |

| Biological Target | c-Met, ALK | [5] |

| Therapeutic Area | Oncology | [5] |

| Reported Activity | Single-digit nM biochemical potency against c-Met and ALK; In vivo tumor growth inhibition in xenograft models. | [5] |

Cyclooxygenase-2 (COX-2) Inhibition and Anti-inflammatory Activity

Chronic inflammation is a key contributor to a multitude of diseases. Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory cascade.[7] The methylsulfonyl group in certain 1-(methylsulfonyl)indole derivatives has been shown to be essential for selective COX-2 inhibition.[2] This selectivity is attributed to the optimal spatial and electronic complementarity of the methylsulfonyl moiety with the enlarged binding pocket of the COX-2 active site compared to its isoform, COX-1.[2] This selective inhibition offers the potential for anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[2]

Pyruvate Kinase M2 (PKM2) Activation in Cancer Metabolism

Cancer cells exhibit altered metabolism, a phenomenon known as the Warburg effect, where they preferentially utilize glycolysis even in the presence of oxygen.[8] Pyruvate kinase M2 (PKM2), a key enzyme in the glycolytic pathway, is a critical regulator of this metabolic shift.[8] A series of 1-(sulfonyl)-5-(arylsulfonyl)indoline derivatives have been identified as activators of PKM2.[8] By activating PKM2, these compounds can reverse the Warburg effect, thereby inhibiting cancer cell proliferation.[8]

Experimental Protocol: In Vitro c-Met Kinase Inhibition Assay

This protocol outlines a common method for determining the in vitro potency of a test compound in inhibiting c-Met kinase activity.[2][9][10]

Materials:

-

Recombinant human c-Met kinase

-

Kinase substrate (e.g., Poly (Glu:Tyr, 4:1))

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)

-

Test compound (this compound derivative)

-

Kinase-Glo® Max Luminescence Kinase Assay Kit

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare Kinase Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate.

-

Compound Dilution: Prepare a serial dilution of the test compound in the kinase assay buffer.

-

Reaction Setup: To the wells of a 96-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Enzyme Addition: Add the recombinant c-Met kinase to all wells except the negative control.

-

Initiate Reaction: Start the kinase reaction by adding the master mix to all wells.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[10]

-

Detection: After incubation, add the Kinase-Glo® Max reagent to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for 15 minutes.[10]

-

Measurement: Read the luminescence using a microplate reader.

-

Data Analysis: The luminescent signal is inversely proportional to the amount of kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Workflow for c-Met Kinase Inhibition Assay

Caption: A streamlined workflow for the in vitro c-Met kinase inhibition assay.

Anti-inflammatory and Antioxidant Activities

Several this compound derivatives have demonstrated significant anti-inflammatory and antioxidant properties.[11]

Mechanism of Action

The anti-inflammatory effects are often linked to the inhibition of pro-inflammatory enzymes like COX-2, as previously discussed. Additionally, these compounds can reduce the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[11] Their antioxidant activity involves protecting cells from oxidative stress induced by reactive oxygen species (ROS).[11]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo model is a standard and widely used method to screen for acute anti-inflammatory activity.[7][12]

Materials:

-

Male Wistar rats (180-200g)

-

1% Carrageenan solution in saline

-

Test compound (this compound derivative)

-

Reference drug (e.g., Indomethacin, 5 mg/kg)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into groups: a control group, a reference drug group, and test compound groups at various doses.

-

Compound Administration: Administer the test compound and the reference drug (e.g., intraperitoneally or orally) 30-60 minutes before inducing inflammation. The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[7]

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity

Certain 1-(methylsulfonyl)indole derivatives have shown promising antimicrobial activity against a range of bacterial and fungal strains.[7][13]

Spectrum of Activity

Studies have reported selective antibacterial activity against Gram-negative bacteria such as Salmonella enterica and E. coli.[7] Some derivatives have also been tested for activity against Gram-positive bacteria and fungal strains.[13]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15]

Materials:

-

Test microorganism (bacterial or fungal strain)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compound (this compound derivative)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.[14]

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in the growth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism and medium, no compound) and a negative control (medium only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[14]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Activation of CDGSH Iron Sulfur Domain 2 (Cisd2)

Recent research has identified this compound derivatives as activators of CDGSH iron sulfur domain 2 (Cisd2), a protein implicated in nonalcoholic fatty liver disease (NAFLD).[16]

Therapeutic Implications

Activation of Cisd2 has shown potential in halting the development and progression of NAFLD.[16] This represents a novel therapeutic strategy for this prevalent liver disease.

Illustrative Signaling Pathway: c-Met Signaling in Cancer

Caption: Inhibition of HGF-induced c-Met signaling by a this compound derivative.

Conclusion and Future Perspectives

This compound derivatives represent a highly promising class of compounds with a wide array of biological activities. Their versatility as kinase inhibitors, anti-inflammatory agents, antimicrobial compounds, and protein activators underscores their potential for the development of novel therapeutics for a range of diseases. The continued exploration of the structure-activity relationships within this scaffold, coupled with advanced screening and mechanistic studies, will undoubtedly lead to the discovery of new and improved drug candidates. This guide provides a foundational understanding and practical methodologies to aid researchers in this exciting and impactful field of drug discovery.

References

- Vertex AI Search. 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine].

- Vertex AI Search. Buy 1-(Methylsulfonyl)indolin-6-amine | 620985-93-5.

-

Philoppes, J. N., Abdelgawad, M. A., Abourehab, M. A. S., Sebak, M., Darwish, M. A., & Lamie, P. F. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-17. [Link]

-

Yacovan, A., Ozeri, R., Kehat, T., Mirilashvili, S., Sherman, D., Aizikovich, A., ... & Becker, O. M. (2012). 1-(sulfonyl)-5-(arylsulfonyl)indoline as activators of the tumor cell specific M2 isoform of pyruvate kinase. Bioorganic & medicinal chemistry letters, 22(20), 6460-6468. [Link]

- Abbas, Y. A. (2002). Synthesis of Some Biological Active Indoline Derivatives. Oriental Journal of Chemistry, 18(2).

- Rode, M. A., Rindhe, S. S., & Karale, B. K. (2009). Synthesis and biological activities of some indoline derivatives. Journal of the Serbian Chemical Society, 74(12), 1377-1387.

-

Singh, U. P., & Bhat, H. R. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 26(16), 4933. [Link]

- Chen, Y. F., Yeh, Y. L., Lin, C. H., Chen, C. P., & Chen, C. T. (2006). A Novel Oral Indoline-Sulfonamide Agent, N-[1-(4-Methoxybenzenesulfonyl)-2,3-dihydro-1 H-indol-7-yl]-Isonicotinamide (J30), Exhibits Potent Activity against Human Cancer Cells in Vitro and in Vivo through the Disruption of Microtubule. Molecular Cancer Therapeutics, 5(10), 2446-2454.

-

Kaur, M., Singh, M., & Chadha, N. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anticancer Agents in Medicinal Chemistry, 23(4), 404-416. [Link]

-

Tsai, T. F., Chen, Y. C., Hsieh, C. H., Chen, Y. L., Chen, W. L., & Jinq-Chyi, L. (2025). Synthesis and biological evaluation of indoline derivatives as CDGSH iron sulfur domain 2 activators. Bioorganic & Medicinal Chemistry, 128, 118281. [Link]

- Zeeli, A., Papo, N., & Tshuva, E. Y. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Antiinflammatory Agents. Journal of medicinal chemistry, 61(17), 7938-7951.

- Sharma, V., Kumar, P., & Pathak, D. (2016). Kinase inhibitor indole derivatives as anticancer agents: A patent review. Recent patents on anti-cancer drug discovery, 11(1), 121-143.

- Szymański, J., Włodarczyk, M., & Janecka, A. (2021). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules, 26(11), 3169.

- Ghorbanzadeh, B., Baluchnejadmojarad, T., Zirak, M. R., Salehi, M., & Roghani, M. (2017). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian journal of pharmacology, 49(1), 44.

- Promega Corpor

- protocols.io. (2019, March 28). Assessment of antimicrobial activity.

- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.

- BPS Bioscience. (n.d.). c-Met Kinase Assay Kit.

- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.

- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).

- Ghannoum, M. A., & Isham, N. (2014). Methods for in vitro evaluating antimicrobial activity: A review. Pharmaceuticals, 7(6), 633-653.

- Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.

- An, S., Kumar, R., Rux, J. J., & Lu, H. (2008). Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197. Journal of Biological Chemistry, 283(51), 35841-35848.

-

PubChem. (n.d.). 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols for c-MET Inhibitors in Drug Discovery and Development.

- BPS Bioscience. (n.d.).

- Anastasiou, D., Yu, Y., Israelsen, W. J., Jiang, J. K., Boxer, M. B., & Cantley, L. C. (2012). Enzymatic Activation of Pyruvate Kinase Increases Cytosolic Oxaloacetate to Inhibit the Warburg Effect. Cell metabolism, 15(5), 702-715.

- BioVision. (n.d.). A Novel Pyruvate Kinase M2 Activator Compound that Suppresses Lung Cancer Cell Viability under Hypoxia.

- BenchChem. (n.d.).

- Astex Pharmaceuticals. (n.d.).

- MyBioSource. (n.d.). Human CDGSH iron sulfur domain containing protein 2 (CISD2) ELISA Kit.

- Chen, Y. F., Wu, C. Y., Kirby, R., & Tsai, T. F. (2020). Activation of CISD2 as a protective strategy against doxorubicin-induced cardiotoxicity. Journal of biomedical science, 27(1), 1-17.

- Wang, C. H., Chen, Y. F., Wu, C. Y., & Tsai, T. F. (2019). Disrupting CISD2 function in cancer cells primarily impacts mitochondrial labile iron levels and triggers TXNIP expression. Redox biology, 20, 267-277.

- MyBioSource. (n.d.).

- Spandidos Publications. (2017). CISD2 promotes the proliferation of glioma cells via suppressing beclin‑1‑mediated autophagy and is targeted by microRNA‑449a.

- BenchChem. (n.d.). Protocol for Assessing the Antibacterial Activity of Sulfonamides.

- ResearchGate. (n.d.).

- MDPI. (2022). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema.

- SlideShare. (n.d.). Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted.

- MDPI. (2018).

- ResearchGate. (n.d.). Scheme 22 Synthesis of spiro[indoline-3,4 0-piperidin]-2-ones 22b and 22d.

- PubChem. (n.d.). 1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine].

- ChemicalBook. (n.d.). 1,2-Dihydro-1′-(methylsulfonyl)spiro[3H-indole-3,4′-piperidine].

- PubChem. (n.d.). 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine].

- MDPI. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance.

- MDPI. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.

- MDPI. (2022). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides.

- National Center for Biotechnology Information. (2021). Recent advances in the synthesis of N-acyl sulfonamides.

- Graphviz. (n.d.). DOT Language.

- Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.

- UCLA Physics & Astronomy. (n.d.). Dot Language Graphviz.

- GraphViz Examples and Tutorial. (n.d.). Simple Graph.

- YouTube. (2021, January 13). Graphviz tutorial.

- National Center for Biotechnology Information. (2017).

- YouTube. (2020, November 2).

- ResearchGate. (n.d.).

- GitHub. (n.d.). gcorsi/enrichment-visualizer.

- Stack Overflow. (2023, March 28). Dotplot chart for enrichment analysis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] | C13H18N2O2S | CID 11140073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] [trbextract.com]

- 9. researchgate.net [researchgate.net]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. mdpi.com [mdpi.com]

- 12. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assessment of antimicrobial activity [protocols.io]

- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. astx.com [astx.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(Methylsulfonyl)indoline

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-(Methylsulfonyl)indoline, a key intermediate in medicinal chemistry and drug development. Aimed at researchers, scientists, and professionals in the field, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond a simple presentation of data, this guide offers insights into the structural correlations of the spectral features, detailed experimental protocols for data acquisition, and a foundational understanding of the underlying principles. The synthesis of this compound is also detailed to provide a complete workflow from preparation to characterization.

Introduction: The Significance of this compound

Indoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a methylsulfonyl group at the 1-position modulates the electronic and steric properties of the indoline nitrogen, influencing its interaction with biological targets. This compound serves as a crucial building block for the synthesis of a wide array of compounds, including potential kinase inhibitors and other therapeutic agents. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its downstream products. This guide aims to provide a detailed, albeit predictive, spectroscopic fingerprint of this important molecule.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-sulfonylation of indoline with methanesulfonyl chloride. This reaction is straightforward and generally proceeds with high yield.

Reaction Scheme

Figure 1: Synthesis of this compound.

Experimental Protocol

The following protocol is adapted from established procedures for the N-sulfonylation of secondary amines[1].

Materials:

-

Indoline

-

Methanesulfonyl chloride

-

Anhydrous pyridine

-

Ethyl acetate (EA)

-

1N Hydrochloric acid (HCl)

-

Water (deionized)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve indoline in anhydrous pyridine.

-

To this solution, add methanesulfonyl chloride dropwise at room temperature with continuous stirring.

-

Allow the reaction to stir overnight at room temperature. The development of an intense red color is often observed.

-

Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, remove the pyridine under reduced pressure using a rotary evaporator.

-

Dissolve the crude residue in ethyl acetate.

-

Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with 1N HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, the product can be further purified by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the two methylene groups of the indoline ring, and the methyl group of the sulfonyl moiety.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H-7 | 7.6 - 7.8 | d | 1H |

| H-4, H-5, H-6 | 7.1 - 7.4 | m | 3H |

| H-2 | ~4.1 | t | 2H |

| H-3 | ~3.1 | t | 2H |

| -SO₂CH₃ | ~2.8 | s | 3H |

Interpretation:

-

The aromatic protons are expected to appear in the downfield region (7.1-7.8 ppm). The proton at the 7-position is likely to be the most deshielded due to the anisotropic effect of the sulfonyl group.

-

The methylene protons at the 2-position (adjacent to the nitrogen) will be more deshielded (~4.1 ppm) than the methylene protons at the 3-position (~3.1 ppm) due to the electron-withdrawing effect of the nitrogen and the sulfonyl group. Both are expected to appear as triplets due to coupling with the adjacent methylene group.

-

The methyl protons of the sulfonyl group are expected to appear as a sharp singlet at approximately 2.8 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-7a | ~142 |

| C-3a | ~132 |

| C-5, C-6 | 125 - 128 |

| C-4 | ~124 |

| C-7 | ~117 |

| C-2 | ~50 |

| C-3 | ~28 |

| -SO₂CH₃ | ~35 |

Interpretation:

-

The quaternary carbons of the aromatic ring (C-7a and C-3a) are expected at the downfield end of the spectrum.

-

The protonated aromatic carbons will appear in the range of 117-128 ppm.

-

The aliphatic carbons of the indoline ring (C-2 and C-3) will be found in the upfield region, with C-2 being more deshielded due to its proximity to the nitrogen atom.

-

The methyl carbon of the sulfonyl group is predicted to be around 35 ppm.

NMR Experimental Protocol

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to obtain singlets for all carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| S=O Asymmetric Stretch | 1350 - 1300 | Strong |

| S=O Symmetric Stretch | 1160 - 1120 | Strong |

| C-N Stretch | 1350 - 1250 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

Interpretation:

-

The most characteristic peaks in the IR spectrum of this compound will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group.

-

The presence of both aromatic and aliphatic C-H stretches will be observed.

-

The C-N stretching vibration and the aromatic C=C stretching vibrations will also be present in the fingerprint region.

IR Experimental Protocol (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Molecular Ion Peak (M⁺): m/z = 197.05

Predicted Fragmentation Pattern: Under electron ionization (EI), the molecular ion is expected to be observed. Common fragmentation pathways for sulfonamides include the loss of the methyl group, the sulfonyl group, and cleavage of the indoline ring.

Figure 2: Predicted MS Fragmentation Pathway.

Interpretation of Fragmentation:

-

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 182.

-

Loss of the methylsulfonyl radical (•SO₂CH₃): Cleavage of the N-S bond would lead to the indoline radical cation at m/z 118.

-

Loss of sulfur dioxide (SO₂): A common fragmentation pathway for aromatic sulfonamides is the elimination of SO₂[2]. This could lead to a fragment that rearranges to the indoline radical cation at m/z 119.

Mass Spectrometry Experimental Protocol (Electron Ionization - EI)

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The sample is vaporized and then ionized by a beam of high-energy electrons.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.

-

The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The spectroscopic data presented in this guide, while predictive, provides a robust framework for the identification and characterization of this compound. The predicted ¹H and ¹³C NMR, IR, and MS spectra are based on well-established principles and data from analogous structures. The detailed experimental protocols offer a standardized approach for researchers to obtain high-quality data. This comprehensive guide serves as a valuable resource for scientists and professionals working with this important synthetic intermediate, facilitating its unambiguous identification and use in the development of novel chemical entities.

References

- Perreault, H., & Ramaley, L. (1999). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 10(10), 1046–1053.

Sources

The Strategic Integration of 1-(Methylsulfonyl)indoline in Fragment-Based Drug Discovery: A Technical Guide

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm in modern drug discovery, consistently delivering clinical candidates for a wide array of biological targets.[1][2][3] This guide provides an in-depth technical exploration of a specific, high-value fragment, 1-(Methylsulfonyl)indoline, as a case study to illuminate the principles and practices of a successful FBDD campaign. We will dissect the fragment's physicochemical properties, propose a robust synthetic route, and provide detailed, field-proven protocols for its screening and elaboration. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the strategic advantages of FBDD.

Introduction: The Power of Small Fragments and the Allure of the Sulfonylated Indoline Scaffold

Fragment-Based Drug Discovery (FBDD) offers a compelling alternative to traditional high-throughput screening (HTS) by focusing on smaller, less complex molecules, typically with molecular weights under 300 Daltons.[4][5] These "fragments" exhibit lower binding affinities (often in the millimolar to micromolar range) but demonstrate higher ligand efficiency, meaning they form more optimal interactions with the target protein on a per-atom basis.[6][7] The core principle of FBDD is to identify these weakly binding fragments and then, through a structure-guided approach, evolve them into potent and selective lead compounds.[1][6][8] This is achieved through strategies such as fragment growing, linking, or merging.[1][5][9][10]

The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[11][12][13] Its rigid, bicyclic nature provides a well-defined three-dimensional shape for presentation of substituents, while also offering opportunities for diverse functionalization. When coupled with a methylsulfonyl group at the 1-position, the resulting this compound fragment possesses a unique combination of properties that make it an attractive starting point for FBDD. The sulfonyl group can act as a hydrogen bond acceptor and can impart favorable physicochemical properties, such as increased solubility and metabolic stability.[14]

This guide will utilize this compound as a model fragment to walk through a comprehensive FBDD workflow, from initial characterization to advanced hit-to-lead strategies.

The Fragment: this compound - Properties and Synthesis

A successful fragment library is built upon well-characterized, high-purity compounds with desirable physicochemical properties.

Physicochemical Properties and "Rule of Three" Compliance

The "Rule of Three" is a set of guidelines used to define a good fragment, ensuring it has ample room for optimization without becoming "drug-like" too early in the process.[6][15][16] Let's evaluate this compound against these criteria.

| Property | Value | "Rule of Three" Guideline | Compliance |

| Molecular Weight | 197.25 g/mol [17] | < 300 Da | Yes |

| cLogP | 1.5 (Predicted) | < 3 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 3 | Yes |

| Hydrogen Bond Acceptors | 2 (from SO2) | ≤ 3 | Yes |

| Rotatable Bonds | 1 | ≤ 3 | Yes |

As the table demonstrates, this compound is an ideal fragment that comfortably adheres to the "Rule of Three," making it an excellent candidate for inclusion in a fragment library.

Proposed Synthesis of this compound

A reliable and scalable synthetic route is crucial for producing high-purity fragments for screening and subsequent analog synthesis. A plausible synthesis of this compound can be adapted from established procedures for the N-sulfonylation of indoles and related heterocycles.[18]

Reaction Scheme:

Sources

- 1. Fragment-Based Approach To Enhance Drug Discovery Productivity | Technology Networks [technologynetworks.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. PhytoBank: Showing 1-(methylsulfonyl)spiro[indoline-3,4&apos (PHY0171236) [phytobank.ca]

- 4. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]

- 5. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 6. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. biosolveit.de [biosolveit.de]

- 9. Development of potent inhibitors by fragment-linking strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of novel N-sulfonamide-tetrahydroquinolines as potent retinoic acid receptor-related orphan receptor γt inverse agonists for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A 'rule of three' for fragment-based lead discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound [chemicalbook.com]

- 17. arkat-usa.org [arkat-usa.org]

- 18. XChem crystallographic fragment screening [protocols.io]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 1-(Methylsulfonyl)indoline

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(Methylsulfonyl)indoline, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through the N-sulfonylation of indoline with methanesulfonyl chloride in the presence of a tertiary amine base. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, a detailed procedural walkthrough, safety precautions, and methods for product characterization. The protocol is designed to be self-validating, ensuring reproducibility and high purity of the final compound.

Introduction and Scientific Background

Indoline and its derivatives are prevalent structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals. The functionalization of the indoline nitrogen atom allows for the modulation of the molecule's physicochemical and pharmacological properties. The introduction of a methylsulfonyl group at the N-1 position yields this compound, a versatile intermediate. The electron-withdrawing nature of the sulfonyl group can influence the reactivity of the indoline ring system and provide a handle for further chemical transformations.

The synthesis described herein is a classic example of nucleophilic substitution at a sulfonyl sulfur center. The lone pair of electrons on the secondary amine of the indoline nucleus acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. A base, typically a tertiary amine like triethylamine, is employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Reaction Mechanism and Rationale

The N-sulfonylation of indoline proceeds via a well-established nucleophilic acyl substitution-like mechanism.

Step 1: Nucleophilic Attack The reaction is initiated by the nucleophilic attack of the indoline nitrogen on the electrophilic sulfur atom of methanesulfonyl chloride. This forms a tetrahedral intermediate.

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and collapses, with the chloride ion acting as a good leaving group.

Step 3: Deprotonation Triethylamine, a non-nucleophilic base, deprotonates the positively charged nitrogen atom, yielding the final product, this compound, and triethylammonium chloride as a byproduct.

The choice of dichloromethane as a solvent is based on its inertness under the reaction conditions and its ability to dissolve both the starting materials and the intermediate species. Running the initial phase of the reaction at a reduced temperature (0 °C) helps to control the exothermic nature of the reaction and minimize potential side reactions.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS No. | Notes |

| Indoline | Reagent | Sigma-Aldrich | 496-15-1 | Should be colorless or pale yellow. |

| Methanesulfonyl chloride | Reagent | Sigma-Aldrich | 124-63-0 | Highly corrosive and lachrymatory. |

| Triethylamine (Et3N) | Anhydrous | Sigma-Aldrich | 121-44-8 | Should be freshly distilled or from a new bottle. |

| Dichloromethane (CH2Cl2) | Anhydrous | Sigma-Aldrich | 75-09-2 | Use a dry, inert solvent. |

| Hydrochloric Acid (HCl) | 1 M aq. | Fisher Scientific | 7647-01-0 | For workup. |

| Saturated Sodium Bicarbonate (NaHCO3) | ACS | Fisher Scientific | 144-55-8 | For workup. |

| Brine (Saturated NaCl) | ACS | Fisher Scientific | 7647-14-5 | For workup. |

| Anhydrous Magnesium Sulfate (MgSO4) | ACS | Fisher Scientific | 7487-88-9 | For drying. |

| Round-bottom flask | - | VWR | - | Appropriate size for the reaction scale. |

| Magnetic stirrer and stir bar | - | VWR | - | - |

| Ice bath | - | - | - | - |

| Separatory funnel | - | VWR | - | - |

| Rotary evaporator | - | Buchi | - | - |

Step-by-Step Synthesis Procedure

This procedure is based on established methods for N-sulfonylation of secondary amines.[1][2]

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add indoline (1.0 eq). Dissolve the indoline in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Cool the solution to 0 °C using an ice bath. To this stirred solution, add triethylamine (Et3N) (1.2 eq) dropwise.

-

Addition of Sulfonylating Agent: While maintaining the temperature at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture. A white precipitate (triethylammonium chloride) will form.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of 1 M hydrochloric acid (HCl).

-

Workup - Liquid-Liquid Extraction:

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO3) solution, and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualization of the Experimental Workflow

Sources

Application Note & Protocol: High-Purity Isolation of 1-(Methylsulfonyl)indoline via Flash Column Chromatography

Introduction: The Importance of Purity for a Key Synthetic Intermediate

1-(Methylsulfonyl)indoline is a heterocyclic compound featuring an indoline core N-functionalized with a potent electron-withdrawing methylsulfonyl group. This structural motif makes it a valuable intermediate in medicinal chemistry and drug development, often serving as a precursor for more complex molecular architectures. In pharmaceutical research, the purity of such intermediates is paramount; trace impurities can lead to the formation of unwanted side products, complicate reaction kinetics, and introduce confounding variables in biological assays.

This application note provides a detailed, field-proven protocol for the purification of this compound from a crude synthetic mixture using normal-phase flash column chromatography. We will delve into the causality behind methodological choices, from solvent system development using Thin-Layer Chromatography (TLC) to the execution of the column separation and subsequent product isolation. This guide is designed for researchers and chemists who require a robust and reproducible method to obtain this intermediate with high purity (typically >98%).

Principle of the Method: Leveraging Polarity for Separation

The purification strategy hinges on the principles of normal-phase adsorption chromatography.[1] The stationary phase, silica gel, is highly polar due to the presence of surface silanol (Si-OH) groups.[2] The target molecule, this compound, is significantly more polar than its likely precursor, indoline, due to the electronegative oxygen atoms of the sulfonyl group.

The separation process unfolds as follows:

-

A crude mixture is loaded onto the silica gel column.

-

A non-polar mobile phase (the eluent) is passed through the column.

-

Compounds in the mixture partition between the stationary and mobile phases. Less polar impurities, such as residual indoline or non-polar by-products, have a weak affinity for the silica gel and are carried along with the mobile phase, eluting from the column first.[1]

-

The highly polar this compound adsorbs more strongly to the silica gel, retarding its movement down the column.[2]

-

By gradually increasing the polarity of the mobile phase (gradient elution), the affinity of the target compound for the mobile phase is increased, eventually allowing it to be eluted from the column as a purified fraction.[3]

Physicochemical Properties & Safety

A clear understanding of the target molecule's properties is essential for designing the purification strategy.

| Property | Value / Information | Source |

| Molecular Formula | C₉H₁₁NO₂S | [4] |

| Molecular Weight | 197.25 g/mol | [5] |

| Appearance | Expected to be a white to off-white solid | Inferred |

| Polarity | Moderately to highly polar due to the sulfonyl group | Structural Analysis |

| Solubility | Soluble in polar organic solvents (DCM, Ethyl Acetate, Acetone) | Inferred |

| Safety | Handle with standard laboratory precautions: wear gloves, safety glasses, and a lab coat. Perform all operations in a fume hood. | Standard Practice |

Part I: Preliminary Analysis & Method Development with TLC

Before committing to a large-scale column, a rapid and efficient solvent system must be developed using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase composition that provides a retention factor (Rƒ) of approximately 0.2-0.4 for this compound.[6] This Rƒ value ensures strong enough retention on the column for effective separation without requiring excessively large volumes of solvent for elution.

Protocol 4.1: TLC Solvent System Screening

-

Prepare Samples: Dissolve a small amount of the crude reaction mixture in dichloromethane (DCM). Also, prepare dilute solutions of the starting materials (e.g., indoline) if available.

-

Spot the Plate: Using a capillary tube, spot the crude mixture and any standards onto a silica gel TLC plate.

-